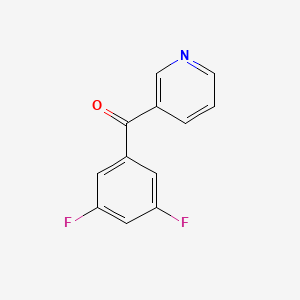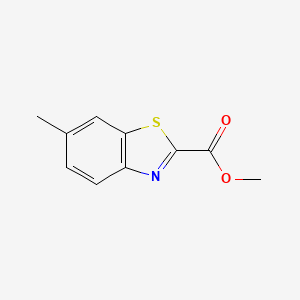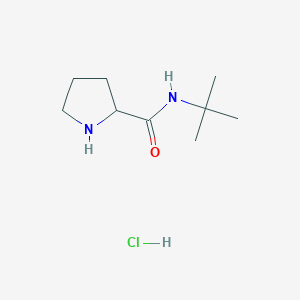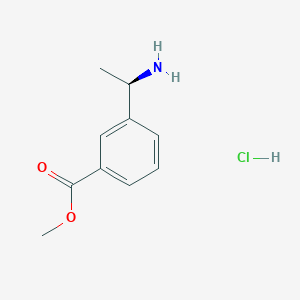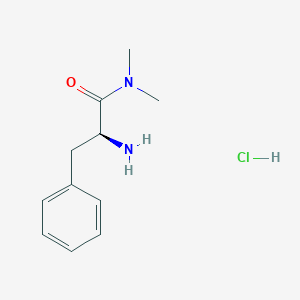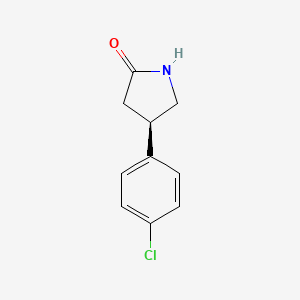
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
概要
説明
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one, commonly known as PCCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PCCP is a pyrrolidinone derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
Stereoselective Behavior in Cardiovascular L-type Calcium Channel Blockers
1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, an analogue of diltiazem, interacts with cardiovascular L-type calcium channels. The stereocenter at C-2 of the pyrrolidine ring in this compound indicates significant stereoselectivity. This characteristic is crucial for cardiac stereoselectivity and vascular stereospecificity, making these compounds potential therapeutic agents in cardiovascular disease management (Carosati et al., 2009).
Crystal Structure and Molecular Configurations
The molecular structure of derivatives like C32H23ClN2O4 exhibits a central pyrrolidine ring with several stereogenic centers, leading to potential applications in molecular design and drug development (Vennila et al., 2011).
Potential in Antithrombin Activity
Enantiomerically pure pyrrolidine derivatives, synthesized with high enantiomeric excess, have shown potential as thrombin inhibitors. These findings are based on comprehensive molecular docking studies, suggesting a role in the development of antithrombotic medications (Ayan et al., 2013).
Role in Synthesis of Neuroactive Compounds
Compounds like (R)- and (S)-Baclofen have been stereospecifically synthesized via derivatives of (R)- and (S)-3-(4-Chlorophenyl)pyrrolidines. This demonstrates the utility of these compounds in the synthesis of neurologically active agents (Yoshifuji & Kaname, 1995).
特性
IUPAC Name |
(4R)-4-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPDYOZYMCTAK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

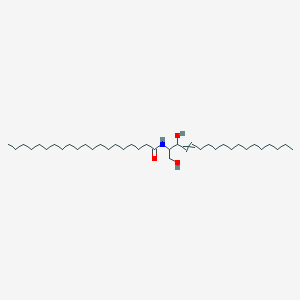
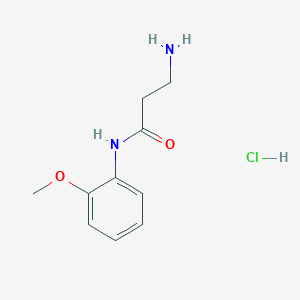
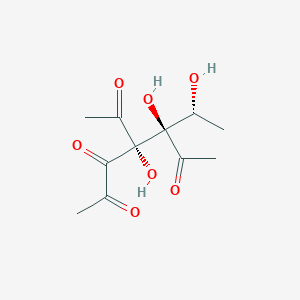
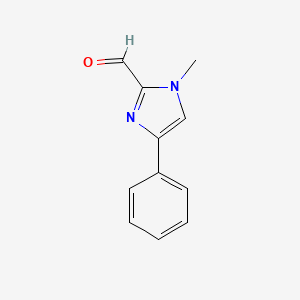
![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
